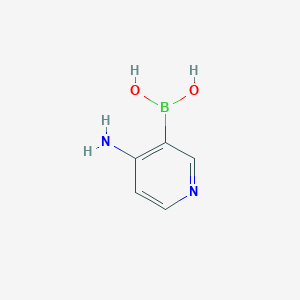

(4-Aminopyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Aminopyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 959904-53-1 . It has a molecular weight of 174.39 .

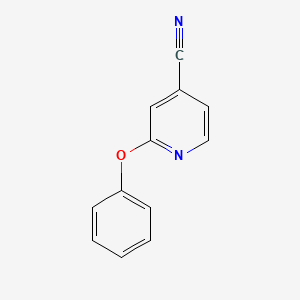

Molecular Structure Analysis

The IUPAC name for this compound is “4-amino-3-pyridinylboronic acid hydrochloride” and its InChI Code is "1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H" .Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including (4-Aminopyridin-3-yl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Protein Manipulation and Modification

Boronic acids have shown growth in the area of protein manipulation. They interact with proteins and can be used for their manipulation . This includes the interference in signalling pathways, enzyme inhibition, and cell delivery systems .

Separation Technologies

Boronic acids are also used in separation technologies . They can be used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin . They are also used in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .

Suzuki-Miyaura Coupling Reactions

(4-Aminopyridin-3-yl)boronic acid is used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions .

Ligand-free Palladium-catalyzed Suzuki Coupling Reaction

This compound is also used in ligand-free palladium-catalyzed Suzuki coupling reaction under microwave irradiation .

Synthesis of Compounds

With the growing importance of click reactions, boronic acids are also applied to the synthesis of compounds containing the boronic acid moiety .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, particularly proteins with cis-diol-containing biomolecules .

Mode of Action

(4-Aminopyridin-3-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Boronic acids are known to interact with cis-diol-containing biomolecules, which are prevalent in various biochemical pathways .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their bioavailability.

Result of Action

Boronic acids are known to exhibit high binding affinity towards cis-diol-containing biomolecules , which could potentially lead to significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Aminopyridin-3-yl)boronic acid. For instance, the pH of the environment can affect the binding affinity of boronic acids . Specifically, (4-Aminopyridin-3-yl)boronic acid exhibits low binding pH and high binding affinity towards cis-diol-containing biomolecules , suggesting that it can function effectively under neutral or acidic conditions.

Propriétés

IUPAC Name |

(4-aminopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTFSVZONUPBFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635064 |

Source

|

| Record name | (4-Aminopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959957-75-6 |

Source

|

| Record name | (4-Aminopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)